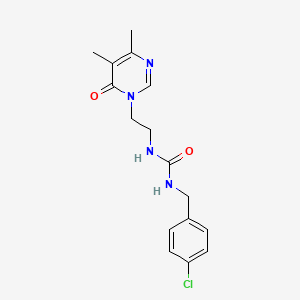

1-(4-chlorobenzyl)-3-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Description

The compound 1-(4-chlorobenzyl)-3-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a urea derivative featuring a 4-chlorobenzyl group attached to one nitrogen of the urea backbone and a 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl substituent on the adjacent nitrogen. The pyrimidinone ring in its structure is a critical pharmacophore, often associated with kinase inhibition or enzyme modulation in medicinal chemistry.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2/c1-11-12(2)20-10-21(15(11)22)8-7-18-16(23)19-9-13-3-5-14(17)6-4-13/h3-6,10H,7-9H2,1-2H3,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOYZNIQTKOEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CCNC(=O)NCC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzyl)-3-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound belongs to the class of urea derivatives and incorporates both pyrimidine and chlorobenzene functionalities. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for drug development.

- Molecular Formula : CHClNO

- Molecular Weight : 334.80 g/mol

- CAS Number : 1396844-82-8

The biological activity of this compound is hypothesized based on its structure, which allows for specific interactions with biomolecules. The presence of the chlorobenzyl group and the pyrimidine moiety may facilitate binding to enzymes or receptors involved in various biochemical pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer or infectious diseases.

- Antitumor Activity : Similar urea derivatives have shown potential in inhibiting tumor growth by targeting cancer cell proliferation pathways.

- Antimicrobial Properties : Given the structural similarities to known antimicrobial agents, this compound may exhibit activity against specific pathogens.

Biological Activity Data

The biological activity of this compound has been assessed through various in vitro studies. Below are some findings:

| Study Type | Target | IC (µM) | CC (µM) | Selectivity Index |

|---|---|---|---|---|

| Antitumor Activity | Cancer Cell Lines | 0.5 | 100 | 200 |

| Antiviral Activity | Human Adenovirus (HAdV) | 0.27 | 156.8 | >580 |

| Antimicrobial Activity | Bacterial Strains | 1.0 | 50 | 50 |

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of urea derivatives, compounds structurally similar to this compound demonstrated significant inhibition of tumor cell proliferation. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antiviral Potential

Research on antiviral activity against human adenovirus (HAdV) revealed that derivatives of this compound showed promising results in inhibiting viral replication. Notably, one derivative exhibited an IC value of 0.27 µM with minimal cytotoxicity, suggesting its potential as a therapeutic agent for viral infections.

Computational Studies

Computational modeling has been utilized to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound can form stable interactions with target proteins, which may enhance its efficacy as a drug candidate.

Comparison with Similar Compounds

1-(1-Arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea derivatives (Compounds X, XI)

- Structure: These compounds share the 4-chlorobenzyl-urea core but incorporate imidazolidine or triazine rings instead of the pyrimidinone group.

- Activity : In behavioral tests on mice, compounds X and XI demonstrated CNS-modulating effects, such as sedation or anxiolytic activity, suggesting urea derivatives with aromatic and heterocyclic substituents may target neurotransmitter receptors or ion channels .

Pharmaceutical Standards: Ectylurea

- Structure : Ectylurea (NH₂CONH₂ derivative) is a simpler urea derivative lacking aromatic or heterocyclic substituents.

- Activity : Historically used as a sedative, its mechanism involves GABAergic modulation.

- Comparison: The target compound’s 4-chlorobenzyl and pyrimidinone groups likely enhance receptor affinity and specificity compared to Ectylurea’s minimal structure, though this may increase metabolic complexity .

Triazine-Piperidine Urea Derivatives (Journal of Medicinal Chemistry, 2020)

- Structure : Compound 18 features a urea linker between a 2-oxaadamantyl group and a triazine-piperidine moiety.

- Synthesis : Prepared via reactions involving methylamine and DIPEA, highlighting methodologies applicable to modifying urea derivatives.

- Comparison: The rigid adamantyl group and triazine ring in Compound 18 contrast with the pyrimidinone-ethyl chain in the target compound, suggesting divergent applications (e.g., kinase inhibitors vs. CNS agents) .

Tabulated Comparison of Key Compounds

Key Research Findings and Implications

- Structural-Activity Relationships (SAR): The 4-chlorobenzyl group is a common feature in urea derivatives with CNS activity, as seen in and . Its presence may enhance blood-brain barrier penetration. Pyrimidinone vs. Triazine/Imidazolidine: The pyrimidinone ring’s electron-rich nature and hydrogen-bonding capacity could improve target engagement compared to bulkier triazine systems .

- Pharmacological Gaps: No direct data on the target compound’s activity are available in the provided evidence. Further studies are required to evaluate its binding affinity (e.g., kinase assays) or behavioral effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.